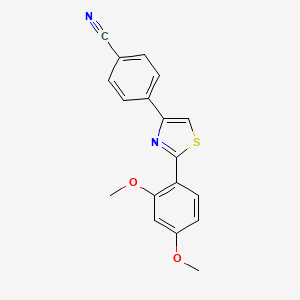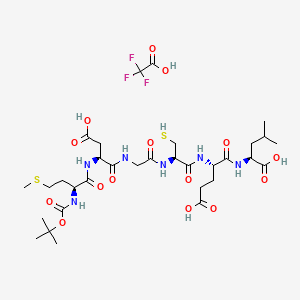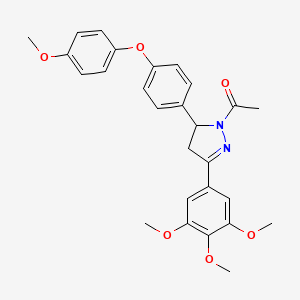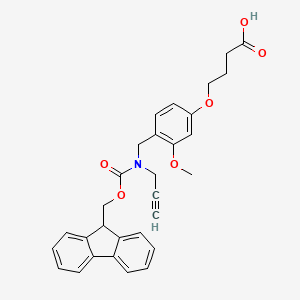
Fmoc-N-propargyl-MPBA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-propargyl-MPBA is a propargyl-substituted MPBA linker derived from 4-hydroxy-3-methoxybenzaldehyde. It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups
準備方法
Synthetic Routes and Reaction Conditions
Fmoc-N-propargyl-MPBA can be synthesized using standard Fmoc-based solid-phase chemistry. The synthesis involves the elongation of the compound using standard coupling procedures . The key steps include:
Starting Material: 4-hydroxy-3-methoxybenzaldehyde.
Propargyl Substitution: Introduction of the propargyl group to form the propargyl-substituted MPBA.
Fmoc Protection: The Fmoc group is introduced to protect the amine group, facilitating further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Fmoc-N-propargyl-MPBA undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction forms triazoles by reacting with azide-containing molecules.
Substitution Reactions: The alkyne group can participate in various substitution reactions under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Substitution Reactions: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Substituted Derivatives: Formed from substitution reactions.
科学的研究の応用
Chemistry
This facilitates further modifications and functionalizations .
Biology
In biological research, Fmoc-N-propargyl-MPBA is used to label biomolecules with alkyne groups, enabling their detection and analysis through click chemistry reactions .
Medicine
The compound is used in drug discovery and development, particularly in the synthesis of peptide-based drugs. Its ability to introduce alkyne groups makes it valuable for creating drug conjugates and other therapeutic agents .
Industry
This compound is used in the production of advanced materials and polymers. Its click chemistry capabilities allow for the creation of complex molecular architectures with high precision .
作用機序
The mechanism of action of Fmoc-N-propargyl-MPBA involves the formation of covalent bonds through click chemistry reactions. The alkyne group reacts with azide groups in the presence of copper catalysts, forming stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various applications.
類似化合物との比較
Similar Compounds
Fmoc-L-propargylglycine: Another Fmoc-protected compound with an alkyne group, used in peptide synthesis.
Fmoc-FF Hydrogelator: Used in the formation of peptide-based hydrogels for biomedical applications.
Uniqueness
Fmoc-N-propargyl-MPBA is unique due to its specific structure and reactivity. Its ability to undergo CuAAC reactions with high efficiency sets it apart from other similar compounds. Additionally, its derivation from 4-hydroxy-3-methoxybenzaldehyde provides unique properties that are advantageous in various applications .
特性
分子式 |
C30H29NO6 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
4-[4-[[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]methyl]-3-methoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C30H29NO6/c1-3-16-31(19-21-14-15-22(18-28(21)35-2)36-17-8-13-29(32)33)30(34)37-20-27-25-11-6-4-9-23(25)24-10-5-7-12-26(24)27/h1,4-7,9-12,14-15,18,27H,8,13,16-17,19-20H2,2H3,(H,32,33) |
InChIキー |
VYWLLSRJVDDCOE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)O)CN(CC#C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)

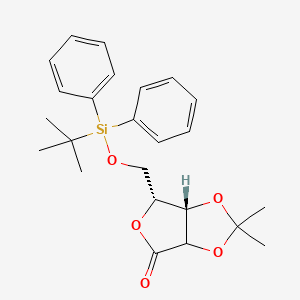
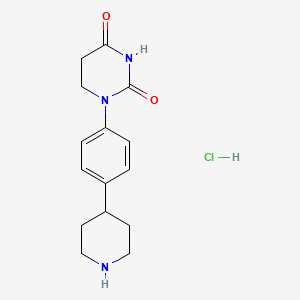
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
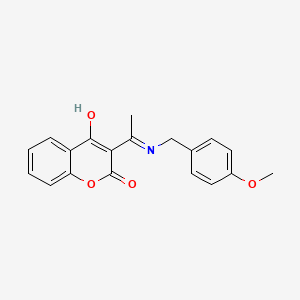

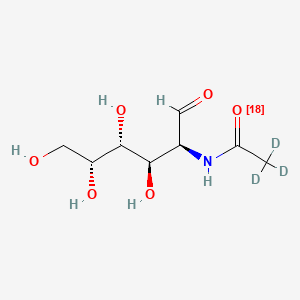
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
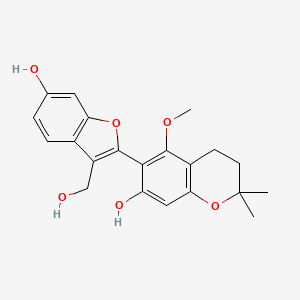
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
